2,6-Difluoro-1,1'-biphenyl
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Overview
Description
2,6-Difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8F2. It consists of two benzene rings connected by a single bond, with fluorine atoms substituted at the 2 and 6 positions on one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of 2,6-Difluoro-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The reagents and catalysts used are optimized for scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Difluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 2,3’-Difluoro-6-(trifluoromethyl)biphenyl
- 2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl
Comparison: 2,6-Difluoro-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
2285-29-2 |
---|---|
Molecular Formula |
C12H8F2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H8F2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
WTUKEAUROZESDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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